molecular formula C20H31N5O B6448350 4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-2-methylpyrimidine CAS No. 2549051-62-7

4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-2-methylpyrimidine

Cat. No.: B6448350
CAS No.: 2549051-62-7
M. Wt: 357.5 g/mol
InChI Key: RFIWAEHUPLADHB-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative featuring a piperidine-piperazine hybrid scaffold. Its structure includes a 2-methylpyrimidine core linked to a piperidin-1-yl group via a but-2-yn-1-yloxy spacer. The compound’s design aligns with trends in kinase inhibitor development, where pyrimidine and piperazine motifs are common .

Properties

IUPAC Name

4-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N5O/c1-3-23-13-15-24(16-14-23)10-4-5-17-26-19-7-11-25(12-8-19)20-6-9-21-18(2)22-20/h6,9,19H,3,7-8,10-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFIWAEHUPLADHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC(=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

The compound’s uniqueness lies in its but-2-yn-1-yloxy linker and 4-ethylpiperazine group . Key structural analogs and their differences include:

Compound Name / Structural Feature Key Differences Source
7-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Replaces pyrimidine with pyrido-pyrimidinone core; lacks butynyloxy linker
3-(4-methylpiperazin-1-yl)propoxyphenyl-2-aminopyrimidine Uses propoxyphenyl linker; methylpiperazine substituent
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Simpler piperidine substitution; no piperazine or linker
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-thieno[3,2-d]pyrimidine Sulfonyl-piperazine; thienopyrimidine core

Physicochemical Properties

  • Lipophilicity : The 4-ethylpiperazine group likely reduces logP compared to analogs with hydrophobic substituents (e.g., benzodioxol-5-yl in ).
  • Solubility : The butynyloxy linker may enhance solubility relative to rigid aromatic linkers (e.g., thiophene in ).
  • Steric Effects: The piperazine-ethyl group introduces moderate steric bulk compared to smaller substituents like methylpiperazine () or dimethylamino ().

Pharmacological Profiles (Inferred from Analogs)

  • Target Selectivity : Piperazine-pyrimidine hybrids often target kinases (e.g., EGFR, VEGFR) or GPCRs (e.g., 5-HT receptors) .
  • Potency : Ethylpiperazine derivatives (e.g., 7-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one in ) show moderate IC₅₀ values (~100 nM–1 µM) in kinase assays, suggesting comparable activity for the target compound.
  • Metabolic Stability : The alkyne linker may improve metabolic stability over ester or amide linkers (e.g., ’s triazine derivatives).

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